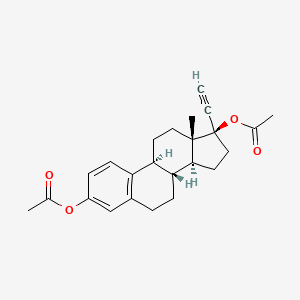

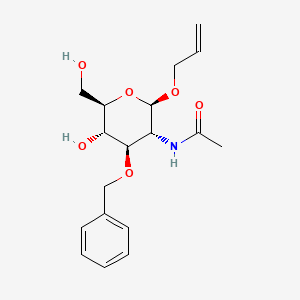

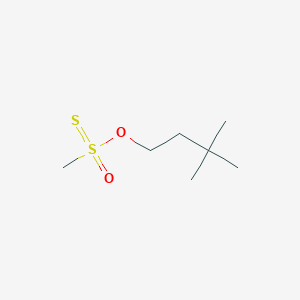

Methanesulfonothioic acid 3,3-dimethylbutyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid and its derivatives are key intermediates in biogeochemical cycles and industrial chemistry. They are derived from the oxidation of dimethyl sulfide and play significant roles in various chemical transformations, including esterification and sulfonation processes.

Synthesis Analysis

Methanesulfonic acid can be synthesized from methane and sulfur trioxide in a direct process yielding high selectivity and yield. This process involves a cationic chain reaction initiated by a sulfonyl peroxide derivative under superacidic conditions, leading to the formation of CH3+ as a key intermediate (Díaz-Urrutia & Ott, 2019).

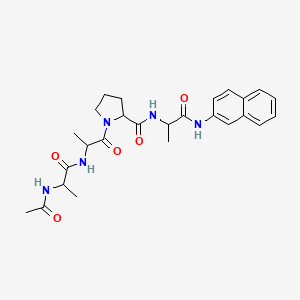

Molecular Structure Analysis

The molecular organization at surfaces of solutions containing methanesulfonic acid derivatives has been studied using spectroscopy and simulation, revealing that CH3 groups are preferentially oriented outward, with differences in orientation for the sulfone groups between different derivatives (Xiangke Chen et al., 2010).

Chemical Reactions and Properties

Methanesulfonic acid derivatives participate in various chemical reactions, including oxidation processes where methanesulfinic acid is formed from dimethylsulfoxide by the hydroxyl radical. These derivatives are also involved in reactions with amines, indicating their reactivity towards both sulfhydryl and amino groups (Russell C. Scaduto, 1995).

Physical Properties Analysis

The hygroscopic properties of methanesulfonates have been characterized, showing deliquescence at specific relative humidities and temperature independence, which is crucial for understanding their behavior in atmospheric conditions (Liya Guo et al., 2020).

Scientific Research Applications

Methanesulfonates like methyl methanesulfonothioate (MMTS) have been used as sulfhydryl reagents. It is notable that MMTS can inactivate enzymes like D-3-hydroxybutyrate dehydrogenase, suggesting that an amino group may react with the reagent. Nuclear magnetic resonance (NMR) analysis shows that MMTS can produce methylsulfenamide of the amine (Kluger & Tsui, 1980).

Methanesulfonic acid esters are used in analytical chemistry for derivatization. A method involving the conversion of these esters to alkylthiocyanates and alkylisothiocyanates facilitates their analysis through gas chromatography. This method has been employed to measure levels of methanesulfonic acid esters in pharmaceutical substances (Lee et al., 2003).

In microbiology, methanesulfonic acid, a related compound, is utilized by bacteria as a sulfur source. Specific bacteria can use it as a carbon and energy substrate, with methanesulfonate oxidation initiated by cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Methanesulfonic acid supported on alumina has been used as a catalyst in microwave-assisted esterification reactions. This process is described as efficient, rapid, environmentally benign, and yielding products with good purity (Fabián et al., 2014).

In organic chemistry, copper methanesulfonate serves as a catalyst in esterification processes. It offers advantages over traditional Lewis acid catalysts due to ease of recovery and excellent reusability (Jiang, 2005).

Methanesulfonate esters also find application in the synthesis of various compounds. For instance, ionic liquids based on methanesulfonate have been used in esterification reactions involving carboxylic acids and alkyl halides, catalyzed by fluoride ions (Brinchi et al., 2003).

properties

IUPAC Name |

3,3-dimethylbutoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S2/c1-7(2,3)5-6-9-11(4,8)10/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFRUOPYYDSVHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCOS(=O)(=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonothioic acid 3,3-dimethylbutyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.